4-[(2R)-2-chloropropanamido]benzamide
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Overview
Description
4-[(2R)-2-Chloropropanamido]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties. This compound is characterized by the presence of a chlorinated propanamido group attached to a benzamide core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-2-chloropropanamido]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method ensures high yields and eco-friendly conditions.
Industrial Production Methods: In industrial settings, the production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of electrochemical synthesis has also been explored, where benzoin is converted to benzamide under mild conditions using an electrolysis cell .
Chemical Reactions Analysis
Types of Reactions: 4-[(2R)-2-Chloropropanamido]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated propanamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(2R)-2-Chloropropanamido]benzamide finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-[(2R)-2-chloropropanamido]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-Chlorophenyl)benzamide
Comparison: 4-[(2R)-2-Chloropropanamido]benzamide stands out due to its unique chlorinated propanamido group, which imparts distinct chemical reactivity and biological activity. Compared to other benzamides, it may offer enhanced antimicrobial or anticancer properties, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[[(2R)-2-chloropropanoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHRSUFQPFFIK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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